Obafluorin
Overview
Description
Synthesis Analysis
Obafluorin is synthesized by a multi-part enzyme called a nonribosomal peptide synthetase . This enzyme produces the highly reactive beta-lactone ring that is responsible for obafluorin’s antimicrobial activity .Molecular Structure Analysis
Obafluorin comprises a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is widespread in nature and its role in the coordination of ferric iron has been well-characterised in siderophores and Trojan horse antibiotics .Chemical Reactions Analysis
The catechol moiety of obafluorin plays a significant role in its bioactivity . It has been found that an intact catechol is required for both antibacterial activity and inhibition of the ThrRS molecular target .Physical And Chemical Properties Analysis
Obafluorin has a molar mass of 358.306 g·mol−1 . It is a weak Zn2+ binder in vitro, contrasting with a strong, specific 1:1 interaction with Fe3+ .Scientific Research Applications
Antibiotic Target Discovery
Obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens, has been identified as targeting threonyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. This discovery, made through an immunity-guided approach, showcases obafluorin's potential as a lead molecule in antibiotic development against both Gram-positive and Gram-negative pathogens. Such research highlights the importance of exploring natural product antibiotics for new drug targets (Scott et al., 2019).
Antibacterial Activity and Chemical Synthesis
A pivotal study in the synthesis and stability of obafluorin was conducted to understand its structural features crucial for antibacterial activity. This synthesized optically pure obafluorin and its analogues expanded our knowledge on the chemical properties that are essential for its efficacy as an antibiotic (Pu et al., 1994).
Biosynthesis Insights
Investigations into the biosynthesis of obafluorin in Pseudomonas fluorescens have revealed the key intermediates and metabolic pathways involved. Understanding the biosynthetic process is critical for bioengineering efforts aimed at producing obafluorin and its derivatives more efficiently (Herbert & Knaggs, 1992).
Safety And Hazards
Future Directions
New insights about obafluorin suggest that it might offer a powerful antidote to antibiotic resistance . Understanding how antibiotic scaffolds construct in nature can help prospect for new classes of antibiotics through DNA sequencing and genome mining . Scientists could use these chemicals as next-generation antibiotics for humans, or even to benefit the agriculture sector .
properties
IUPAC Name |
2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNQKIVZOTQBB-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238870 | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obafluorin | |
CAS RN |
92121-68-1 | |
Record name | Obafluorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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